molecular formula C20H31NO6 B4754188 1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate

1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate

Cat. No. B4754188
M. Wt: 381.5 g/mol
InChI Key: ZXZOVYXTAUAZHB-UHFFFAOYSA-N
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Description

1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate, commonly known as DMPEA, is a chemical compound with potential applications in scientific research. DMPEA is a piperidine derivative that has been synthesized and studied for its potential as a pharmaceutical drug and as a research tool.

Mechanism of Action

The exact mechanism of action of DMPEA is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI), increasing the levels of serotonin in the brain. It may also have other effects on neurotransmitters and receptors in the brain.
Biochemical and Physiological Effects:
DMPEA has been shown to have a number of biochemical and physiological effects, including increasing levels of serotonin in the brain, reducing anxiety and depression symptoms, and improving cognitive function. It may also have effects on other neurotransmitters and receptors in the brain.

Advantages and Limitations for Lab Experiments

DMPEA has a number of advantages as a research tool, including its ability to selectively inhibit serotonin reuptake and its potential as a treatment for depression and anxiety. However, it also has limitations, including potential side effects and the need for further research to fully understand its mechanism of action.

Future Directions

There are a number of potential future directions for research on DMPEA, including further studies on its mechanism of action, its potential as a treatment for depression and anxiety, and its potential as a research tool in the field of neuroscience. Additionally, future research may focus on developing new compounds based on DMPEA with improved therapeutic potential and fewer side effects.

Scientific Research Applications

DMPEA has been studied for its potential as a pharmaceutical drug, particularly as a treatment for depression and anxiety. It has also been studied for its potential as a research tool, particularly in the field of neuroscience.

properties

IUPAC Name

1-[2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2.C2H2O4/c1-15-6-8-19(9-7-15)10-11-20-12-13-21-18-5-4-16(2)14-17(18)3;3-1(4)2(5)6/h4-5,14-15H,6-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZOVYXTAUAZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOCCOC2=C(C=C(C=C2)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate
Reactant of Route 2
1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate
Reactant of Route 3
1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate
Reactant of Route 4
1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate
Reactant of Route 5
1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate
Reactant of Route 6
Reactant of Route 6
1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate

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